D-Styrylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

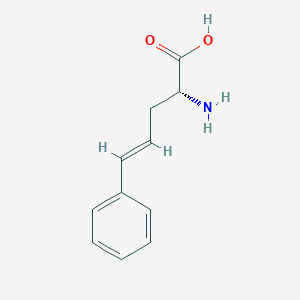

IUPAC Name |

(E,2R)-2-amino-5-phenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSKGBMVBECNS-LJJSCBMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Fluorescent Properties and Applications of D-Styrylalanine

Introduction: The Emergence of D-Styrylalanine as a Pro-Fluorescent Probe

In the dynamic landscape of molecular biology and drug discovery, the ability to visualize and quantify cellular processes with high precision is paramount. Fluorescent unnatural amino acids (fUAAs) have emerged as powerful tools, offering site-specific labeling of proteins with minimal perturbation.[1][2][3][4] This guide provides an in-depth technical overview of this compound, a promising fUAA, for researchers, scientists, and drug development professionals. While direct and complete photophysical data for this compound is not extensively published, this guide synthesizes available information on structurally similar compounds and outlines the necessary experimental workflows for its characterization and application.[5] this compound's styryl moiety suggests a strong potential for environmentally sensitive fluorescence, making it a valuable probe for studying protein conformation, dynamics, and interactions.[6][7][8]

Core Fluorescent Properties: A Data-Driven Perspective

Precise quantitative data on the fluorescent properties of this compound remains to be fully elucidated in peer-reviewed literature. However, based on studies of structurally analogous tyrosine-derived styryl amino acids, we can infer its likely photophysical characteristics.[5] It is crucial to experimentally validate these properties for this compound in the specific solvent and protein context of interest.

Anticipated Photophysical Parameters of Styrylalanine Analogs

The following table summarizes the photophysical properties of mono-styryl-L-tyrosine analogs in DMSO, which serve as the closest available proxy for this compound.[5]

| Compound (Mono-styryl-L-tyrosine analog) | Absorption λmax (nm) | Emission λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| 5a | 355 | 512 | 26,000 | 0.51 |

| 5b | 360 | 438 | 29,000 | 0.94 |

| 5c | 375 | 490 | 30,000 | 0.47 |

| 5e | 410 | 595 | 28,000 | 0.32 |

| 5f | 370 | 630 | 34,000 | 0.24 |

Data extracted from a study on tyrosine-derived stimuli-responsive fluorescent amino acids and should be considered as an estimation for this compound.[5]

Environmental Sensitivity (Solvatochromism)

Styryl dyes are known for their solvatochromic properties, where their absorption and emission spectra shift depending on the polarity of the solvent.[6][8] This characteristic is highly valuable for a fluorescent amino acid, as it can report on the local microenvironment within a protein. For instance, a blue shift in emission may indicate the probe is in a more hydrophobic environment (e.g., buried within a protein core), while a red shift could signify exposure to a more polar, aqueous environment.[6] The styryl moiety in this compound strongly suggests it will exhibit this environmentally sensitive fluorescence, making it an excellent candidate for studying protein folding and conformational changes.[5]

Experimental Workflow: From Synthesis to Application

The successful application of this compound as a fluorescent probe requires a systematic experimental approach, encompassing its synthesis, characterization, and incorporation into target proteins.

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for unnatural amino acid synthesis. A common approach involves a Heck coupling reaction.[5] The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized workflow for the synthesis of this compound.

Protocol for Fluorescence Characterization

A thorough characterization of the fluorescent properties of synthesized this compound is a critical self-validating step.

Objective: To determine the excitation and emission spectra, quantum yield, and fluorescence lifetime of this compound.

Materials:

-

This compound

-

A series of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Time-resolved fluorescence spectrometer

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions in each of the selected solvents. The final concentration should result in an absorbance of < 0.1 at the excitation maximum to avoid inner filter effects.

-

-

Absorption Spectroscopy:

-

Record the UV-Vis absorption spectrum for this compound in each solvent to determine the absorption maximum (λ_abs_max).

-

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength of the spectrofluorometer to the determined λ_abs_max.

-

Record the fluorescence emission spectrum to determine the emission maximum (λ_em_max).

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at λ_em_max.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound sample and the quantum yield standard.

-

Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

-

Fluorescence Lifetime Measurement:

-

Use a time-resolved fluorescence spectrometer (e.g., using Time-Correlated Single Photon Counting - TCSPC) to measure the fluorescence decay profile.[9]

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

-

Site-Specific Incorporation into Proteins

The genetic incorporation of this compound into a protein of interest at a specific site is achieved using the amber suppression technology.[10][11][12] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this compound and does not cross-react with endogenous amino acids and tRNAs.

References

- 1. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]

- 2. Site-specific incorporation of unnatural amino acids as probes for protein conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes | Springer Nature Experiments [experiments.springernature.com]

- 4. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosine-derived stimuli responsive, fluorescent amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Environmentally Sensitive Color-Shifting Fluorophores for Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Environment-insensitive fluorescent probes: [researchfeatures.com]

- 9. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

D-Styrylalanine: A Technical Guide to an Emerging Unnatural Amino Acid in Protein Engineering

Abstract

The precise, site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a transformative technology in chemical biology, protein engineering, and drug development.[1][2][3] This guide provides an in-depth technical overview of D-Styrylalanine, a phenylalanine analogue with a styryl moiety, highlighting its unique properties and applications. We will delve into the underlying principles of its genetic encoding via amber codon suppression, the directed evolution of orthogonal aminoacyl-tRNA synthetases, and detailed protocols for its incorporation and subsequent utilization in photo-crosslinking and other advanced protein modifications. This document is intended for researchers and professionals seeking to leverage the power of UAAs to probe and engineer protein structure and function with enhanced precision and novel capabilities.

Introduction: Expanding the Chemical Repertoire of Proteins

The 20 canonical amino acids, dictated by the universal genetic code, provide a remarkable yet finite set of chemical functionalities. The ability to move beyond this natural toolkit by incorporating unnatural amino acids (UAAs) with novel side chains has opened up unprecedented avenues for scientific discovery.[1][2] This is achieved by co-opting the cellular translational machinery, typically through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a "blank" codon, most commonly the amber stop codon (UAG).[4][5] This powerful technique allows for the site-specific introduction of UAAs bearing a diverse array of functionalities, including fluorescent probes, photo-crosslinkers, and chemically reactive handles for bio-orthogonal conjugation.[3][6]

This compound, a non-canonical amino acid, is gaining prominence due to its unique styryl group. This functional moiety offers distinct advantages in protein engineering, particularly as a photo-crosslinking agent and a spectroscopic probe. Its D-chiral configuration also presents intriguing possibilities for creating proteins with enhanced stability and novel therapeutic properties.[7] This guide will provide a comprehensive exploration of this compound, from its fundamental properties to its practical applications in cutting-edge research.

The Core Technology: Genetic Code Expansion for UAA Incorporation

The site-specific incorporation of this compound, like other UAAs, relies on the principles of genetic code expansion. This process requires the introduction of two key components into the host organism (typically E. coli): an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.[4][8]

Orthogonality is Key: The term "orthogonal" signifies that the engineered aaRS/tRNA pair functions independently of the host's endogenous translational machinery.[8] The orthogonal aaRS must specifically charge its cognate tRNA with this compound and not with any of the 20 canonical amino acids. Conversely, the orthogonal tRNA must not be recognized by any of the host's endogenous aaRSs.[8]

The Amber Suppression System

The most widely used method for UAA incorporation is amber codon suppression.[5][9][10] This strategy repurposes the amber stop codon (UAG) to encode the UAA. A suppressor tRNA with an anticodon that recognizes the UAG codon is introduced, along with the orthogonal aaRS. When the ribosome encounters a UAG codon in the mRNA sequence of the target protein, the suppressor tRNA delivers this compound to the growing polypeptide chain, rather than terminating translation.[4][5]

Engineering the Orthogonal Aminoacyl-tRNA Synthetase

The central challenge in incorporating a new UAA is the development of a specific aaRS.[11] This is typically achieved through the directed evolution of an existing aaRS, often from an organism with a divergent translational machinery, such as archaea.[12][13][14] The process involves creating a library of aaRS mutants and selecting for those that can efficiently and specifically charge the suppressor tRNA with this compound.

Directed Evolution Workflow:

-

Library Creation: The gene for the parent aaRS is subjected to random mutagenesis or site-directed mutagenesis at key residues in the amino acid binding pocket.

-

Positive Selection: Cells containing the aaRS library are grown in the presence of a reporter gene containing an amber codon (e.g., a gene conferring antibiotic resistance or encoding a fluorescent protein). Only cells with a functional aaRS that can incorporate the UAA at the amber codon will survive or exhibit the desired phenotype.

-

Negative Selection: To ensure specificity, a negative selection step is often employed. Cells are grown in the absence of the UAA, and a toxic gene with an amber codon is expressed. If the aaRS can charge the tRNA with a natural amino acid, the toxic protein will be produced, leading to cell death. This eliminates promiscuous aaRS variants.[15]

Phage-Assisted Continuous Evolution (PACE) is a powerful, high-throughput method that can rapidly evolve aaRSs with desired properties.[4][11]

This compound: Properties and Synthesis

This compound is a phenylalanine derivative characterized by a styryl group attached to the phenyl ring. This seemingly simple modification imparts several valuable properties for protein engineering.

Spectroscopic Properties

The conjugated π-system of the styryl group gives this compound distinct spectroscopic properties. It exhibits a characteristic UV absorbance and fluorescence that can be used to monitor its incorporation into proteins and to probe the local environment of the protein.

| Property | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |

| UV Absorbance (λmax) | ~280-320 | ~15,000-25,000 | N/A |

| Fluorescence Emission (λem) | ~350-450 | N/A | Variable, environment-dependent |

Note: Exact values can vary depending on the solvent and local protein environment.

Chemical Synthesis of this compound

The synthesis of this compound is a crucial prerequisite for its use in protein engineering. While several synthetic routes exist, a common approach involves a Heck or Wittig reaction to introduce the vinyl group onto a protected phenylalanine precursor. Asymmetric synthesis methods are employed to obtain the desired D-enantiomer.[16]

Generalized Synthetic Scheme (Illustrative):

Caption: Generalized Heck coupling route for this compound synthesis.

Key Application: Photo-Crosslinking

A primary application of this compound is in photo-crosslinking, a powerful technique for identifying protein-protein interactions and mapping interaction interfaces.[17] Upon exposure to UV light, the styryl group can form a highly reactive carbene intermediate, which can then form a covalent bond with nearby molecules.[18][19][20]

Mechanism of Photo-Crosslinking

The photo-activation of the styryl moiety proceeds through the formation of a transient, highly reactive species.

Caption: Simplified mechanism of this compound-mediated photo-crosslinking.

Experimental Workflow for In Vivo Photo-Crosslinking

The following workflow outlines the key steps for utilizing this compound for in vivo photo-crosslinking experiments.

Caption: Experimental workflow for in vivo photo-crosslinking with this compound.

Detailed Experimental Protocols

Protocol 1: Incorporation of this compound into a Target Protein in E. coli

Objective: To express a target protein containing a site-specifically incorporated this compound residue.

Materials:

-

E. coli strain (e.g., BL21(DE3))

-

Plasmid encoding the orthogonal this compound-specific aaRS and suppressor tRNA (e.g., a pEVOL vector)

-

Plasmid encoding the target protein with an in-frame amber (TAG) codon at the desired position

-

LB media and appropriate antibiotics

-

This compound stock solution (e.g., 100 mM in 0.1 M NaOH)

-

Inducer (e.g., IPTG, arabinose)

Procedure:

-

Transformation: Co-transform the E. coli cells with the aaRS/tRNA plasmid and the target protein plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB media with antibiotics. Grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate a larger volume of LB media (e.g., 500 mL) with the starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Add this compound to a final concentration of 1 mM. Add the appropriate inducer(s) to express the aaRS/tRNA and the target protein.

-

Expression: Incubate the culture at a reduced temperature (e.g., 20-30°C) for 12-16 hours with shaking.

-

Harvesting: Pellet the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

Validation: Successful incorporation can be confirmed by SDS-PAGE (a band corresponding to the full-length protein should be present only in cultures supplemented with this compound) and mass spectrometry to verify the mass of the protein.

Protocol 2: In-Cell Photo-Crosslinking and Analysis

Objective: To identify proteins that interact with the target protein in living cells.

Materials:

-

Cell pellet from Protocol 1

-

Phosphate-buffered saline (PBS)

-

UV lamp (e.g., 365 nm)

-

Lysis buffer

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the target protein and potential interaction partners

Procedure:

-

Cell Preparation: Resuspend the cell pellet in PBS to an appropriate density.

-

UV Irradiation: Place the cell suspension in a suitable container (e.g., a petri dish) and irradiate with UV light for a specified time (e.g., 15-60 minutes) on ice. The optimal irradiation time should be determined empirically.

-

Cell Lysis: Pellet the irradiated cells and lyse them using a suitable lysis buffer.

-

Analysis by SDS-PAGE and Western Blotting:

-

Separate the protein lysate by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using an antibody against the target protein.

-

The appearance of higher molecular weight bands in the UV-irradiated sample compared to the non-irradiated control indicates successful crosslinking.

-

-

Identification of Interaction Partners:

-

The higher molecular weight bands can be excised from a Coomassie-stained gel and analyzed by mass spectrometry to identify the crosslinked interaction partners.

-

Alternatively, if a candidate interaction partner is known, a Western blot can be performed with an antibody specific to that protein to confirm the crosslink.

-

Troubleshooting and Considerations

| Issue | Potential Cause | Suggested Solution |

| Low protein expression | Inefficient UAA incorporation; Toxicity of the UAA or target protein | Optimize inducer and UAA concentrations; Lower expression temperature; Use a different orthogonal aaRS/tRNA pair |

| No crosslinking observed | Insufficient UV exposure; this compound not at an appropriate position for crosslinking | Increase UV irradiation time or intensity; Design new constructs with this compound at different locations within the protein |

| Non-specific crosslinking | Over-exposure to UV light | Optimize UV irradiation time |

Future Directions and Broader Impact

The ability to incorporate this compound and other UAAs with unique chemical properties is revolutionizing our ability to study and manipulate proteins.[6] Future advancements in this field will likely focus on:

-

Expanding the UAA toolkit: The development of new UAAs with novel functionalities will continue to push the boundaries of protein engineering.

-

Improving incorporation efficiency: Enhancing the efficiency and fidelity of UAA incorporation will make this technology more accessible and robust.

-

Applications in drug discovery: The use of UAAs to create therapeutic proteins with enhanced properties, such as increased stability and novel mechanisms of action, holds immense promise.[1][3] The incorporation of D-amino acids, like this compound, can confer resistance to proteolysis, a significant advantage for peptide-based drugs.[7]

Conclusion

This compound is a powerful tool for protein engineers and chemical biologists. Its unique photo-reactive and spectroscopic properties, combined with the precision of genetic code expansion, enable the investigation of protein interactions and the design of novel protein functions with unprecedented detail. As the methods for UAA incorporation continue to evolve, the applications of this compound and other non-canonical amino acids will undoubtedly expand, leading to new insights into complex biological systems and the development of next-generation protein-based therapeutics.

References

- 1. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein engineering with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]

- 4. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 6. interesjournals.org [interesjournals.org]

- 7. D‐Peptide and D‐Protein Technology: Recent Advances, Challenges, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Development of amber suppressor tRNAs appropriate for incorporation of nonnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro incorporation of nonnatural amino acids into protein using tRNA(Cys)-derived opal, ochre, and amber suppressor tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. otd.harvard.edu [otd.harvard.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Photocrosslinkable natural polymers in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. researchgate.net [researchgate.net]

D-Styrylalanine: A Technical Guide for Advanced Research and Drug Development

This guide provides an in-depth exploration of D-Styrylalanine, an unnatural amino acid with significant potential in contemporary research and pharmaceutical development. We will delve into its fundamental properties, synthesis methodologies, and key applications, offering a comprehensive resource for researchers, scientists, and professionals in drug discovery.

Core Molecular Profile

This compound, systematically named (2R)-2-amino-5-phenylpent-4-enoic acid, is a non-proteinogenic amino acid. Its structure incorporates a styryl functional group, which imparts unique photophysical properties, and a D-chiral center, which confers resistance to enzymatic degradation.

| Property | Value | Source(s) |

| CAS Number | 264903-53-9 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |

| Molecular Weight | 191.23 g/mol | [3][4] |

| Appearance | White to off-white solid | [3] |

| Storage | Keep in a dark place, sealed in dry conditions at 2-8°C | [3] |

Synthesis of this compound: An Enzymatic Approach

The synthesis of D-arylalanines, including this compound, can be efficiently achieved through enzymatic methods, which offer high stereoselectivity and milder reaction conditions compared to traditional chemical synthesis.[5] A prominent and effective strategy involves a one-pot, two-enzyme system.[6][7]

Enzymatic Synthesis Workflow

This process utilizes a Phenylalanine Ammonia Lyase (PAL) and an L-amino acid deaminase (LAAD) to produce the desired D-enantiomer with high purity.

Caption: Enzymatic cascade for the synthesis of D-arylalanines.

Detailed Protocol: One-Pot Enzymatic Synthesis

Materials:

-

trans-Cinnamic acid derivative (precursor to this compound)

-

Phenylalanine Ammonia Lyase (PAL), potentially a modified variant for higher D-selectivity[6]

-

L-amino acid deaminase (LAAD) from Proteus mirabilis or a similar source[5][6]

-

Ammonia-borane (NH₃BH₃) as a reducing agent

-

Buffer solution (e.g., phosphate buffer, pH 8.0)

-

Reaction vessel with temperature and pH control

Procedure:

-

Reaction Setup: Dissolve the trans-cinnamic acid derivative in the buffer solution in the reaction vessel.

-

Enzyme Addition: Add the PAL and LAAD enzymes to the solution. The enzymes can be used as whole-cell biocatalysts to improve stability and reusability.[8]

-

Initiation of Amination: The PAL enzyme will catalyze the amination of the trans-cinnamic acid derivative, forming a racemic mixture of D- and L-Styrylalanine.

-

Stereoselective Deamination: The LAAD enzyme will selectively deaminate the L-Styrylalanine to its corresponding imino acid.

-

Reduction and Racemization: The imino acid is then non-selectively reduced back to a racemic mixture of D- and L-Styrylalanine by the ammonia-borane.

-

Enrichment of D-Enantiomer: Through this kinetic resolution process, the concentration of the D-enantiomer is progressively enriched.

-

Monitoring and Purification: The reaction progress can be monitored by HPLC. Once the desired conversion is achieved, the this compound can be purified using standard chromatographic techniques.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in several areas of research and drug discovery.

Enhancing Peptide Stability in Drug Discovery

A significant hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of D-amino acids, such as this compound, is a well-established strategy to enhance peptide stability and prolong their in vivo half-life.[9]

Caption: D-amino acid incorporation enhances protease resistance.

Protocol for Incorporating this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS):

This protocol outlines the incorporation of Fmoc-D-Styrylalanine-OH into a peptide sequence using the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Materials:

-

Fmoc-protected amino acids (including Fmoc-D-Styrylalanine-OH)

-

Rink Amide resin (or other suitable solid support)

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate a solution of Fmoc-D-Styrylalanine-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide by reverse-phase HPLC.

This compound as a Fluorescent Probe

The styryl moiety in this compound provides intrinsic fluorescence, making it a candidate for use as a fluorescent probe in biological imaging. While specific studies on this compound as a standalone probe are limited, its incorporation into peptides can be used to study peptide localization and dynamics within cells.

Conceptual Workflow for Cellular Imaging with a this compound-Containing Peptide:

Caption: Workflow for using a this compound peptide in cell imaging.

General Protocol for Cellular Imaging:

-

Cell Seeding: Seed the cells of interest onto a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

-

Peptide Incubation: Prepare a solution of the this compound-containing peptide in cell culture medium at the desired concentration. Replace the medium in the imaging dish with the peptide-containing medium.

-

Incubation: Incubate the cells with the peptide for a predetermined amount of time to allow for cellular uptake or binding.

-

Washing: Gently wash the cells with fresh, pre-warmed medium or phosphate-buffered saline (PBS) to remove any unbound peptide.

-

Imaging: Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the styryl fluorophore.

-

Data Analysis: Analyze the acquired images to determine the subcellular localization of the peptide.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation.[3]

-

Precautionary Statements: Avoid breathing dust. Wear protective gloves, clothing, eye, and face protection. If swallowed, call a poison center or doctor. If on skin, wash with plenty of soap and water.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[10]

Conclusion

This compound is a versatile unnatural amino acid with significant potential for advancing drug discovery and biological research. Its D-configuration provides a strategic advantage for enhancing the stability of peptide-based therapeutics. Furthermore, its intrinsic fluorescence opens up possibilities for its use in developing novel imaging probes. The enzymatic synthesis routes offer an efficient and environmentally friendly method for its production. As research into unnatural amino acids continues to expand, the applications of this compound are poised to grow, making it a valuable tool for scientists and researchers in the field.

References

- 1. cusabio.com [cusabio.com]

- 2. This compound [cn.dycnchem.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. Buy L-Styrylalanine | 267650-37-3 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

The Intrinsic Brilliance of D-Styrylalanine: A Technical Guide to its Photophysical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: In the expanding toolkit of fluorescent molecular probes, unnatural amino acids possessing intrinsic fluorescence offer a unique advantage: the ability to be incorporated directly into peptides and proteins with minimal structural perturbation. This allows for more precise reporting on the local microenvironment within biological systems.[1] Among these, D-Styrylalanine, a D-amino acid featuring a styryl moiety, stands out as a promising candidate for a variety of applications, from fundamental protein folding studies to high-throughput screening in drug discovery. This guide provides an in-depth exploration of the core photophysical characteristics of this compound, offering both a theoretical framework and practical, field-proven methodologies for its application.

Molecular Structure and Synthesis of this compound

The defining feature of this compound is the styryl group attached to the alanine backbone. This extended π-system is the source of its fluorescent properties.

Diagram of this compound Synthesis Pathway:

Caption: General synthetic scheme for this compound.

The synthesis of this compound can be achieved through several established routes, often starting from a protected D-tyrosine derivative. A common and efficient method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck coupling, between a protected iodinated D-tyrosine and a suitable vinylboronic acid or styrene derivative. Subsequent deprotection of the amino and carboxyl groups yields the final this compound product.[2][3] Purification is typically achieved through column chromatography and verified by NMR and mass spectrometry to ensure high purity for photophysical studies.[4]

Core Photophysical Properties

The fluorescence of this compound is governed by the electronic transitions within its styryl chromophore. Understanding these properties is critical for its effective use as a molecular probe.

Absorption and Emission Spectra

The absorption and emission spectra of a fluorophore are fundamental to its characterization, dictating the optimal excitation wavelength and the spectral window for detection.[5][6][7] For styryl-based dyes, the absorption (π-π* transition) and emission maxima are influenced by the electronic nature of the styryl substituent and the polarity of the solvent.[8]

Table 1: Representative Photophysical Data for Styryl-Functionalized Amino Acid Analogs

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Reference |

| Mono-styryl tyrosine analog | DMSO | ~380 | ~510 | Not Reported | Not Reported | [9] |

| Styryl-based push-pull dye | Dichloromethane | 531 | 617 | Low | Not Reported | [8] |

| trans-Stilbenoid (amyloid probe) | Methanol | ~330 | ~400-500 | Not Reported | 0.52 - 29.8 | [11] |

| Phenylalanine | Water | 257 | 282 | 0.022 | ~7.4 | [12][13] |

| Tryptophan | Water | 280 | 348 | 0.13 | 0.4 - 2.8 | [14][15] |

Note: This table presents data for analogous compounds to provide an estimated range for the photophysical properties of this compound. The actual values for this compound may vary.

Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[16][17] A high quantum yield is desirable for a bright fluorescent probe. The quantum yield of styryl dyes can be sensitive to the environment. For instance, some styryl-based dyes exhibit low quantum yields in solution but become highly fluorescent upon binding to a target, a phenomenon known as "turn-on" fluorescence.[18]

The quantum yield of phenylalanine, a natural aromatic amino acid, is relatively low (Φ = 0.022 in water).[12] In contrast, tryptophan has a higher quantum yield (Φ = 0.13 in water).[14] For some styryl-based triazine derivatives, the quantum yield in ethanol was found to be in the range of 0.0026 to 0.0689.[19] It is anticipated that this compound will exhibit a quantum yield that is significantly influenced by its local environment.

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[20][21] This parameter is often independent of the probe's concentration and can provide valuable information about the fluorophore's environment.[13] Time-resolved fluorescence spectroscopy is the technique used to measure fluorescence lifetimes.

The fluorescence lifetime of styryl-based compounds can vary significantly. For example, a series of trans-stilbenoids designed for amyloid fibril characterization exhibited lifetimes ranging from less than 0.05 ns to 29.8 ns in methanol.[11] In condensed media, the lifetime of a fluorophore is a reporter of its local environment.[21] For instance, the lifetime of NADH in water is about 0.4 ns, but it increases to as long as 9 ns when bound to dehydrogenases.[21] This sensitivity makes fluorescence lifetime a powerful tool for studying molecular interactions.

Environmental Sensitivity and Solvatochromism

A key feature of many styryl dyes is their sensitivity to the polarity of their environment, a phenomenon known as solvatochromism.[1] This results in a shift in the absorption or emission spectra as the solvent polarity changes. This property is highly valuable as it allows this compound to act as a reporter of its local microenvironment, for example, within a protein's hydrophobic core versus its solvent-exposed surface.

The solvatochromic behavior of styrylpyridinium dyes has been extensively studied, showing that both the ground and excited states are stabilized to different extents by solvents of varying polarity. This differential stabilization leads to either a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. For this compound, it is expected that increasing solvent polarity will lead to a red shift in the emission spectrum due to the stabilization of a more polar excited state.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of this compound relative to a well-characterized standard.

Diagram of Relative Quantum Yield Measurement Workflow:

Caption: Workflow for relative quantum yield determination.

Step-by-Step Methodology:

-

Selection of a Standard: Choose a fluorescence standard with a known and stable quantum yield that absorbs and emits in a similar spectral region to this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.

-

Preparation of Solutions: Prepare stock solutions of both this compound and the standard in the desired solvent. From these, prepare a series of dilutions for each, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectra of all solutions at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both this compound and the standard.

-

The slope of the resulting linear fit is the gradient (Grad).

-

Calculate the quantum yield of this compound (Φ_x) using the following equation:

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

Where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients for the sample and standard, respectively.

-

η_x and η_st are the refractive indices of the sample and standard solutions, respectively.

-

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for determining fluorescence lifetimes.

Diagram of TCSPC Experimental Setup:

Caption: Simplified schematic of a TCSPC instrument.

Step-by-Step Methodology:

-

Instrument Setup: A pulsed light source (e.g., a picosecond laser or LED) excites the sample. The excitation wavelength should be at or near the absorption maximum of this compound.

-

Photon Detection: A sensitive single-photon detector measures the emitted fluorescence photons.

-

Timing Electronics: The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first fluorescence photon.

-

Data Acquisition: This process is repeated for many excitation cycles, and a histogram of the arrival times of the fluorescence photons is built up.

-

Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s). The instrument response function (IRF) must be measured (using a scattering solution) and deconvoluted from the sample decay to obtain an accurate lifetime.

Applications in Research and Drug Development

The unique photophysical properties of this compound make it a versatile tool for a range of applications:

-

Probing Protein Structure and Dynamics: When incorporated into a protein, the environmental sensitivity of this compound can be used to monitor changes in protein conformation, folding, and binding events.[3]

-

High-Throughput Screening (HTS): In drug discovery, "turn-on" fluorescent probes can be developed based on the this compound scaffold to screen for inhibitors of protein-protein interactions or enzymatic activity.[18]

-

Amyloid Fibril Detection: The structural similarity of the styryl moiety to amyloid-binding dyes like Thioflavin T suggests that this compound could be engineered to specifically detect and characterize amyloid fibrils, which are implicated in neurodegenerative diseases.[11]

Conclusion

This compound represents a valuable addition to the repertoire of fluorescent unnatural amino acids. Its intrinsic fluorescence, coupled with its sensitivity to the local environment, provides a powerful tool for elucidating complex biological processes at the molecular level. The methodologies outlined in this guide provide a robust framework for the characterization and application of this compound, paving the way for new discoveries in both fundamental research and pharmaceutical development.

References

- 1. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Styryl-based new organic chromophores bearing free amino and azomethine groups: synthesis, photophysical, NLO, and thermal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. trans-Stilbenoids with Extended Fluorescence Lifetimes for the Characterization of Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. omlc.org [omlc.org]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescence Quantum Yields of Tryptophan and Tyrosine | Semantic Scholar [semanticscholar.org]

- 12. Fluorescence lifetimes of tryptophan: structural origin and relation with So --> 1Lb and So --> 1La transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. X-ray Emission Spectroscopy of Proteinogenic Amino Acids at All Relevant Absorption Edges. | Semantic Scholar [semanticscholar.org]

- 18. Solvatochromism - Wikipedia [en.wikipedia.org]

- 19. Solvatochromic behavior of some α-styrylpyridinium dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

D-Styrylalanine as a Photo-Crosslinker: A Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth exploration of D-Styrylalanine as an emerging photo-crosslinking agent for the study of protein-protein interactions (PPIs) and drug development. While this compound holds promise as a tool for covalently capturing transient and stable protein complexes, it is important to note that as of the writing of this guide, detailed, peer-reviewed literature specifically characterizing its photochemical mechanism, quantum yield, and optimized experimental protocols is limited. Therefore, this guide will synthesize the available information on styryl-containing compounds and draw parallels with well-established photo-crosslinkers, such as diazirines, to provide a foundational understanding and a practical framework for researchers. We will delve into the theoretical underpinnings of photo-crosslinking, the rationale for incorporating D-amino acids, and provide detailed, albeit foundational, protocols for the incorporation of this compound into peptides and its subsequent use in crosslinking experiments, followed by mass spectrometric analysis. This guide is intended for researchers, scientists, and drug development professionals who are looking to leverage novel photo-crosslinking technologies in their work.

Introduction: The Imperative for Covalent Capture of Protein-Protein Interactions

Protein-protein interactions are the cornerstone of cellular function, governing everything from signal transduction to metabolic regulation. The transient and often low-affinity nature of many of these interactions makes them challenging to study using traditional biochemical techniques. Photo-crosslinking has emerged as a powerful strategy to overcome this challenge by converting non-covalent interactions into stable covalent bonds. This is achieved through the introduction of a photo-activatable moiety into one of the interacting partners. Upon irradiation with a specific wavelength of light, this moiety generates a highly reactive species that forms a covalent bond with a nearby interacting partner.

This compound is a non-canonical amino acid that incorporates a styryl group, a photo-activatable moiety. The incorporation of the D-enantiomer of the amino acid offers the additional advantage of increased resistance to proteolytic degradation, potentially enhancing the in vivo stability of peptide-based probes.[1]

The Photochemical Mechanism of Styrylalanine: A Proposed Pathway

While the precise photochemical mechanism of this compound in the context of protein crosslinking is not yet fully elucidated in the literature, we can infer a likely pathway based on the known photochemistry of styryl compounds. Unlike aryl azides and diazirines, which typically form highly reactive nitrenes and carbenes respectively upon photolysis, styryl groups are known to undergo photo-induced cycloadditions.[1][2] Specifically, upon irradiation with UV light, the styryl group can be excited to a triplet state, making it susceptible to [2+2] or [2+4] cycloaddition reactions with suitable functional groups on a nearby amino acid residue of an interacting protein.[3]

Recent studies on the photodimerization of allylidene-5(4H)-oxazolones containing a styryl-cyclobutane core have shown that irradiation with blue light (456 nm) in the presence of a photosensitizer can induce a [2+2]-photocycloaddition.[1][4] This suggests that the crosslinking reaction of this compound may be wavelength-dependent and could potentially be controlled with high specificity.

Diagram of the Proposed Photochemical Mechanism

Caption: Proposed mechanism of this compound photo-crosslinking.

Synthesis and Incorporation of Fmoc-D-Styrylalanine for Solid-Phase Peptide Synthesis

General Protocol for Fmoc Protection of this compound

This protocol is a generalized procedure and may require optimization.

-

Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Basification: Add a mild base, such as sodium bicarbonate, to deprotonate the α-amino group.

-

Fmocylation: Slowly add a solution of Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) in 1,4-dioxane to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, perform an aqueous workup to remove water-soluble impurities. The Fmoc-D-Styrylalanine product can then be purified by column chromatography.

-

Characterization: Confirm the identity and purity of the product by NMR and mass spectrometry.

Incorporation into Peptides via Fmoc-SPPS

Once Fmoc-D-Styrylalanine is obtained, it can be incorporated into a peptide sequence using a standard automated or manual Fmoc-SPPS protocol.[4][5]

Diagram of the Fmoc-SPPS Workflow

Caption: General workflow for incorporating this compound into a peptide.

Experimental Protocol for Photo-Crosslinking

The following is a general protocol for a photo-crosslinking experiment using a peptide containing this compound. Optimization of parameters such as UV wavelength, irradiation time, and protein concentrations will be necessary.

Materials

-

Peptide containing this compound (purified)

-

Target protein (purified)

-

Reaction buffer (e.g., PBS or HEPES buffer, pH 7.4)

-

UV lamp with a specific wavelength output (e.g., 365 nm or as determined by UV-Vis spectroscopy of this compound)

-

Quartz cuvettes or microplates

-

SDS-PAGE reagents and equipment

-

Mass spectrometer

Procedure

-

Sample Preparation: Prepare a solution containing the this compound-peptide and the target protein in the reaction buffer. Include a negative control sample without the target protein and another control sample that is not exposed to UV light.

-

UV Irradiation: Place the samples in a quartz cuvette or microplate and irradiate with UV light for a predetermined amount of time. The optimal irradiation time should be determined empirically by performing a time-course experiment.

-

Analysis of Crosslinking: Analyze the reaction products by SDS-PAGE. A successful crosslinking event will result in a new band with a higher molecular weight corresponding to the covalent complex of the peptide and the target protein.

-

Mass Spectrometry Analysis: To identify the site of crosslinking, the high-molecular-weight band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS.[6][7]

Mass Spectrometry Analysis of Cross-Linked Peptides

The identification of cross-linked peptides from a complex mixture is a significant bioinformatic challenge. Specialized software is required to search the MS/MS data for pairs of peptides that are covalently linked. The fragmentation pattern of the cross-linked peptides will depend on the nature of the covalent bond formed by the styryl group. If the crosslink is a cyclobutane ring resulting from a [2+2] cycloaddition, it may exhibit characteristic fragmentation patterns under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Table 1: Comparison of Photo-Crosslinkers

| Feature | This compound (Proposed) | Diazirine | Aryl Azide |

| Reactive Intermediate | Excited Triplet State | Carbene | Nitrene |

| Reaction Mechanism | [2+2] or [2+4] Cycloaddition | C-H and X-H Insertion | C-H and X-H Insertion |

| Activation Wavelength | Likely >300 nm (to be determined) | ~350-370 nm[8][9] | ~265-275 nm or 300-460 nm[9] |

| Quantum Yield | Unknown | Generally low | Variable |

| Advantages | Potential for wavelength selectivity, D-amino acid stability | Small size, high reactivity | Well-established chemistry |

| Disadvantages | Mechanism not fully characterized, limited data available | Can be quenched by water, potential for rearrangements | Can be bulky, potential for side reactions |

Applications in Drug Discovery and Chemical Biology

The ability to covalently trap protein-protein interactions in their native state has profound implications for drug discovery and chemical biology.

-

Target Identification and Validation: this compound-containing probes can be used to identify the cellular targets of bioactive peptides or small molecules.

-

Mapping Interaction Interfaces: By incorporating this compound at various positions within a protein, it is possible to map the binding interface with its partner protein at amino acid resolution.

-

Stabilization of Protein Complexes: The covalent crosslinks formed by this compound can stabilize transient protein complexes, facilitating their purification and structural characterization by techniques such as cryo-electron microscopy.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, tool in the photo-crosslinking toolbox. Its unique proposed mechanism of photo-cycloaddition may offer advantages in terms of specificity and control compared to traditional insertion-based crosslinkers. However, significant research is required to fully characterize its photochemical properties, including its activation wavelength and quantum yield, and to develop optimized protocols for its use. Future studies should focus on:

-

Elucidating the precise photochemical reaction mechanism of the styryl group with different amino acid side chains.

-

Determining the optimal UV activation wavelength and quantum yield for this compound.

-

Developing and publishing a robust and reproducible protocol for the synthesis of Fmoc-D-Styrylalanine.

-

Demonstrating the utility of this compound in a variety of biological systems through case studies.

As our understanding of this novel photo-crosslinker grows, this compound has the potential to become a valuable asset for researchers seeking to unravel the complexities of protein-protein interaction networks.

References

- 1. Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4 H)-oxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Wavelength-Selective Photo-Cycloadditions of Styryl-Anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zaguan.unizar.es [zaguan.unizar.es]

- 5. selvita.com [selvita.com]

- 6. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass-Spectrometry-Based Identification of Cross-Links in Proteins Exposed to Photo-Oxidation and Peroxyl Radicals Using 18O Labeling and Optimized Tandem Mass Spectrometry Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]

A Senior Application Scientist's Guide to D-Styrylalanine and Fluorescent D-Amino Acids for Probing Bacterial Cell Wall Synthesis

Foreword

For decades, the bacterial cell wall, a unique and essential macromolecular structure, has been the premier target for antibiotic development. Our understanding of its synthesis—a dynamic and spatially complex process—is critical to overcoming the escalating crisis of antimicrobial resistance. Traditional methods for visualizing this process have often been limited by toxicity, poor permeability, or the need for cell fixation, precluding the study of live, unperturbed bacteria. This guide delves into a transformative technology that circumvents these challenges: Fluorescent D-Amino Acids (FDAAs). We will focus on the principles and application of probes like D-Styrylalanine, providing researchers and drug development professionals with the foundational knowledge and practical protocols to leverage this powerful tool for visualizing peptidoglycan (PG) biosynthesis in real-time.

Part 1: The Foundational Principle - Exploiting Enzyme Promiscuity

The bacterial cell wall's strength is derived from peptidoglycan (PG), a mesh-like polymer of glycan strands cross-linked by short peptides. A key feature of these peptides is the presence of D-amino acids, such as D-alanine (D-Ala), which are largely absent in eukaryotes, making the PG biosynthetic pathway an ideal antibiotic target.[1]

The final and crucial step in PG synthesis occurs in the periplasm, where transpeptidase enzymes cross-link the peptide stems. These enzymes, which include the well-known Penicillin-Binding Proteins (PBPs) and, in many species, L,D-transpeptidases (Ldts), are responsible for creating the 3D architecture of the cell wall.[2]

The utility of this compound and other FDAAs stems from the remarkable promiscuity of these transpeptidases.[2][3] These enzymes, while specific to the D-configuration of the amino acid, can tolerate a surprising variety of chemical structures attached to the amino acid's side chain. FDAAs are synthetic D-amino acid analogs to which a fluorophore has been conjugated. When introduced to live bacteria, these probes are recognized by the transpeptidases and are covalently incorporated into the PG layer at the sites of active synthesis.[2][4] This direct, metabolism-dependent labeling provides an unprecedented window into the spatiotemporal dynamics of cell wall construction.

Mechanism of FDAA Incorporation

The diagram below illustrates the primary mechanism by which single D-amino acid probes like this compound are integrated into the existing peptidoglycan network. This process is a periplasmic exchange reaction that does not require the cytoplasmic de novo synthesis pathway needed for dipeptide-based probes.[3]

References

- 1. scispace.com [scispace.com]

- 2. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Labeling Bacterial Cells with D-Styrylalanine

Introduction: The Principle of Fluorescent D-Amino Acid Labeling

The bacterial cell wall is a dynamic and essential structure, primarily composed of peptidoglycan (PG). This unique polymer, absent in eukaryotes, is a prime target for antimicrobial agents and a key subject of study in bacterial physiology. Visualizing the sites of new cell wall synthesis provides invaluable insights into bacterial growth, division, and response to antibiotics.

Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for in situ, real-time labeling of bacterial peptidoglycan.[1] Unlike their L-isomers, D-amino acids are integral components of the peptide stems that cross-link the glycan strands of PG. Bacteria possess specific enzymes, namely penicillin-binding proteins (PBPs) with D,D-transpeptidase and L,D-transpeptidase activity, that recognize and incorporate D-amino acids into the growing cell wall.[2] This enzymatic process occurs in the periplasmic space, outside the cytoplasm.

By introducing an FDAA like D-Styrylalanine into the growth medium, researchers can hijack this natural pathway. The bacterium's own PBP enzymes recognize the D-amino acid core of the fluorescent probe and covalently incorporate it into the PG scaffold at sites of active synthesis. This results in direct, covalent labeling of the cell wall, allowing for robust visualization with fluorescence microscopy. This method is broadly applicable across diverse bacterial species and offers minimal perturbation to the cells, enabling the study of live bacteria.[1]

Mechanism of this compound Incorporation

The labeling of bacterial peptidoglycan with this compound is a bio-mimetic process that relies on the substrate promiscuity of bacterial transpeptidases. The incorporation is not a result of cytoplasmic processes but rather occurs extracytoplasmically.

The canonical role of D,D-transpeptidases is to catalyze the formation of a peptide bond between a D-alanine residue on one peptide stem and a diaminopimelic acid (or L-lysine) residue on an adjacent stem, releasing the terminal D-alanine. These enzymes can recognize FDAAs, such as this compound, as analogs of D-alanine and incorporate them into the peptide stems of the peptidoglycan. Similarly, L,D-transpeptidases, which are prevalent in many Gram-negative bacteria, can also contribute to the incorporation of these fluorescent probes.

This extracytoplasmic incorporation mechanism is a key advantage, as it bypasses the need for the probe to cross the inner bacterial membrane, often a significant hurdle for fluorescent molecules. The direct enzymatic incorporation into the PG matrix ensures that the fluorescent signal is localized specifically to the cell wall and reflects active areas of synthesis and remodeling.

Diagram of the Experimental Workflow:

Caption: High-level workflow for labeling bacterial cells with this compound.

Detailed Protocol for this compound Labeling

This protocol provides a general framework for labeling both Gram-positive and Gram-negative bacteria. Optimal conditions, particularly probe concentration and incubation time, may need to be determined empirically for specific bacterial species and growth conditions.

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., LB, TSB, M9 minimal medium)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Microscope slides and coverslips

-

Agarose (for preparing imaging pads)

Equipment

-

Shaking incubator

-

Centrifuge

-

Fluorescence microscope with appropriate filter sets

-

Vortex mixer

Procedure

1. Preparation of this compound Stock Solution: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Vortex thoroughly to ensure complete dissolution. c. Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Bacterial Culture Preparation: a. Inoculate 5 mL of the appropriate growth medium with a single colony of the bacterial strain of interest. b. Grow the culture overnight at the optimal temperature with shaking. c. The following day, subculture the bacteria by diluting the overnight culture 1:100 into fresh, pre-warmed medium. d. Grow the culture with shaking to the mid-exponential (log) phase (typically an OD₆₀₀ of 0.4-0.6). This is the phase of most active cell growth and peptidoglycan synthesis.

3. Labeling of Bacterial Cells: a. From the mid-log phase culture, transfer 1 mL of cells to a microcentrifuge tube. b. Add this compound stock solution to the cell suspension to achieve a final concentration in the range of 100-500 µM.

- Note: The optimal concentration should be determined. Start with a concentration gradient (e.g., 100 µM, 250 µM, 500 µM) to find the best balance between signal intensity and background fluorescence. c. Incubate the cells with the probe for a period ranging from 5 minutes to 1 hour at the appropriate growth temperature with shaking.

- Note: Shorter incubation times (pulse-labeling) will label the most recent sites of PG synthesis, while longer incubations will result in more extensive labeling of the cell wall.

4. Washing and Sample Preparation: a. Pellet the labeled cells by centrifugation at 5,000 x g for 3 minutes. b. Carefully remove the supernatant, which contains the unbound probe. c. Resuspend the cell pellet in 1 mL of fresh PBS. d. Repeat the centrifugation and washing steps two more times to minimize background fluorescence. e. After the final wash, resuspend the cell pellet in a small volume of PBS (e.g., 20-50 µL).

5. Mounting for Microscopy: a. Prepare a 1.5% agarose pad by melting agarose in PBS and pipetting a small drop onto a microscope slide. Place another slide on top to create a flat surface and allow it to solidify. b. Spot 2 µL of the washed, labeled cell suspension onto the agarose pad. c. Allow the liquid to absorb into the pad for a few minutes. d. Place a coverslip over the cells on the pad.

6. Fluorescence Microscopy: a. Image the samples immediately using a fluorescence microscope. b. While specific excitation and emission maxima for this compound are not broadly published, styryl dyes are typically excited by UV or blue light. It is recommended to start with a DAPI or a similar filter set (e.g., ~360 nm excitation, ~450 nm emission) and a GFP/FITC filter set (e.g., ~488 nm excitation, ~520 nm emission) to determine the optimal imaging conditions.

Data Interpretation and Troubleshooting

-

Signal Localization: A successful labeling experiment will show fluorescence localized to the bacterial cell periphery, outlining the cell shape. In rod-shaped bacteria, septal labeling may be prominent, indicating active cell division.

-

No Signal: If no signal is observed, consider increasing the this compound concentration or the incubation time. Ensure that the cells are in an active growth phase.

-

High Background: If background fluorescence is high, ensure thorough washing of the cells after labeling. You may also try reducing the probe concentration.

-

Cell Morphology Changes: At high concentrations, some FDAAs can be toxic or affect cell morphology. If you observe changes in cell shape or growth arrest, reduce the probe concentration or incubation time.

Safety and Handling

This compound should be handled in a laboratory environment using standard personal protective equipment, including gloves, lab coat, and eye protection. Avoid inhalation of the powder and contact with skin and eyes. Dispose of the compound and any contaminated materials in accordance with local regulations.

References

Application Note: Harnessing the Potential of D-Styrylalanine for Advanced Super-Resolution Microscopy

Introduction: Beyond the Diffraction Limit with Fluorescent Amino Acids

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and Photoactivated Localization Microscopy (PALM), have revolutionized our ability to visualize cellular structures with nanoscale precision, breaking the diffraction barrier of light.[1][2] A key challenge in these advanced imaging modalities is the development of suitable fluorescent probes. While fluorescent proteins and organic dyes have been instrumental, they can present limitations related to size, photostability, and the potential for steric hindrance.[3][4]

An elegant and powerful alternative is the use of fluorescent non-canonical amino acids (ncAAs) that can be genetically encoded into proteins of interest.[3][5][6] This approach allows for the site-specific incorporation of a small, minimally perturbing fluorescent probe, offering unparalleled precision in labeling.[3][7][8] This application note explores the prospective use of D-Styrylalanine (D-StyA), a fluorescent amino acid analog, as a novel probe for super-resolution microscopy. While the direct application of D-StyA in super-resolution microscopy is an emerging area, we will extrapolate from the well-established principles of other fluorescent ncAAs to provide a comprehensive guide for researchers poised to explore its potential.[4][9][10]

The Promise of this compound: Inferred Photophysical Properties and Advantages

Styryl dyes are known for their sensitivity to the local environment and their fluorescent properties are often influenced by the polarity of their surroundings.[1][2][11][12] Based on the characteristics of similar compounds, we can infer a set of photophysical properties for this compound that would make it a compelling candidate for super-resolution imaging.

Key Advantages:

-

Minimal Size: As an amino acid, D-StyA is significantly smaller than fluorescent proteins like GFP, reducing the likelihood of altering the function or interactions of the target protein.[4][13]

-

Site-Specific Labeling: Genetic encoding allows for the precise placement of the fluorophore within a protein's structure, enabling the study of specific domains or subunits.[3][7]

-

Environmental Sensitivity: The fluorescence of styryl derivatives can be sensitive to the local environment, potentially providing information about protein conformation or binding events.[2][11]

-

Potential for Photoswitching: Some styryl compounds exhibit photoswitchable behavior, a key requirement for localization-based super-resolution techniques like PALM/STORM.

| Property | Inferred Value/Characteristic | Significance for Super-Resolution Microscopy |

| Excitation Max (λex) | ~380-420 nm | Enables excitation with commonly available lasers. |

| Emission Max (λem) | ~450-550 nm (environment-dependent) | Provides a detectable signal in the visible spectrum. |

| Quantum Yield | Moderate to High | Brightness is crucial for single-molecule detection. |

| Photostability | Moderate (can be enhanced in specific environments) | Essential for withstanding the high laser powers used in STED and the multiple imaging cycles in PALM/STORM. |

| Photoswitching | Potential for photoactivation or photoconversion | A prerequisite for PALM/STORM imaging. |

| Size | Small (amino acid analog) | Minimizes perturbation of the labeled protein's function. |

Mechanism of Incorporation and Labeling

The site-specific incorporation of this compound into a protein of interest (POI) is achieved through the expansion of the genetic code.[3][5] This process utilizes an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA to recognize a unique codon, typically the amber stop codon (TAG), and insert D-StyA during protein translation.[6][13]

Caption: Genetic incorporation of this compound.

Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Protein of Interest in Mammalian Cells

This protocol outlines the steps for expressing a protein of interest containing this compound at a specific site using amber codon suppression.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Plasmid encoding the protein of interest (POI) with a TAG codon at the desired labeling site.

-

Plasmid encoding the engineered this compound-tRNA synthetase (D-StyA-RS) and its cognate tRNA.

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound (to be dissolved in a suitable solvent, e.g., NaOH followed by neutralization)

-

Phosphate-buffered saline (PBS)

-

Opti-MEM or other serum-free medium

Procedure:

-

Cell Seeding: The day before transfection, seed the mammalian cells in a suitable culture plate (e.g., 6-well plate or a chambered coverslip for imaging) to reach 70-80% confluency on the day of transfection.

-

Preparation of this compound Stock: Prepare a sterile stock solution of this compound (e.g., 100 mM). The solubility may be pH-dependent, so initial dissolution in a small amount of 1M NaOH may be necessary, followed by neutralization with HCl and dilution in culture medium.

-

Transfection: a. In a sterile tube, dilute the POI-TAG plasmid and the D-StyA-RS/tRNA plasmid in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation. d. Add the transfection complex dropwise to the cells.

-

Induction of Labeled Protein Expression: a. After 4-6 hours of incubation with the transfection complex, remove the medium and replace it with fresh complete culture medium supplemented with this compound (a final concentration of 0.5 to 2 mM is a good starting point). b. Culture the cells for 24-48 hours to allow for the expression of the D-StyA-containing protein.

-

Verification of Incorporation (Optional but Recommended): a. Harvest a subset of the cells and prepare a cell lysate. b. Perform a Western blot analysis. Successful incorporation of D-StyA will result in a full-length protein band, while cells cultured without D-StyA should show a truncated product or no product if the TAG codon is near the N-terminus. c. Mass spectrometry can also be used to confirm the precise mass of the labeled protein.

Caption: Experimental workflow for D-StyA incorporation.

Protocol 2: Sample Preparation for Super-Resolution Imaging

This protocol provides general guidelines for preparing cells expressing D-StyA-labeled proteins for STED and PALM/STORM microscopy.

Materials:

-

Cells expressing D-StyA-labeled protein on high-precision coverslips.

-

Paraformaldehyde (PFA) solution (e.g., 4% in PBS), freshly prepared.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if intracellular targets are imaged.

-

Mounting medium suitable for super-resolution microscopy.

-

For PALM/STORM, a specific imaging buffer may be required to promote photoswitching (e.g., containing a glucose oxidase/catalase oxygen scavenging system and a primary thiol).

Procedure for Fixed Cell Imaging:

-

Washing: Gently wash the cells three times with pre-warmed PBS to remove the culture medium and any unincorporated this compound.

-

Fixation: a. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (for intracellular targets): a. If the protein of interest is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes. b. Wash the cells three times with PBS.

-

Mounting: a. Mount the coverslip onto a microscope slide using a super-resolution compatible mounting medium. b. Seal the coverslip with nail polish and allow it to dry.

-

Imaging: a. For STED microscopy , use an appropriate excitation laser (e.g., ~405 nm) and a depletion laser with a wavelength at the red edge of the emission spectrum of D-StyA. b. For PALM/STORM microscopy , use a low-power activation laser (e.g., 405 nm) to sparsely activate the D-StyA fluorophores and a higher-power imaging laser to excite and then bleach the activated molecules. Acquire a large number of frames (10,000-50,000) to reconstruct the super-resolved image.

Considerations for Live-Cell Imaging: